

Preclinical Pharmacology of Relacorilant: A Technical Guide

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Compound of Interest

Compound Name: *Relacorilant*

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Introduction

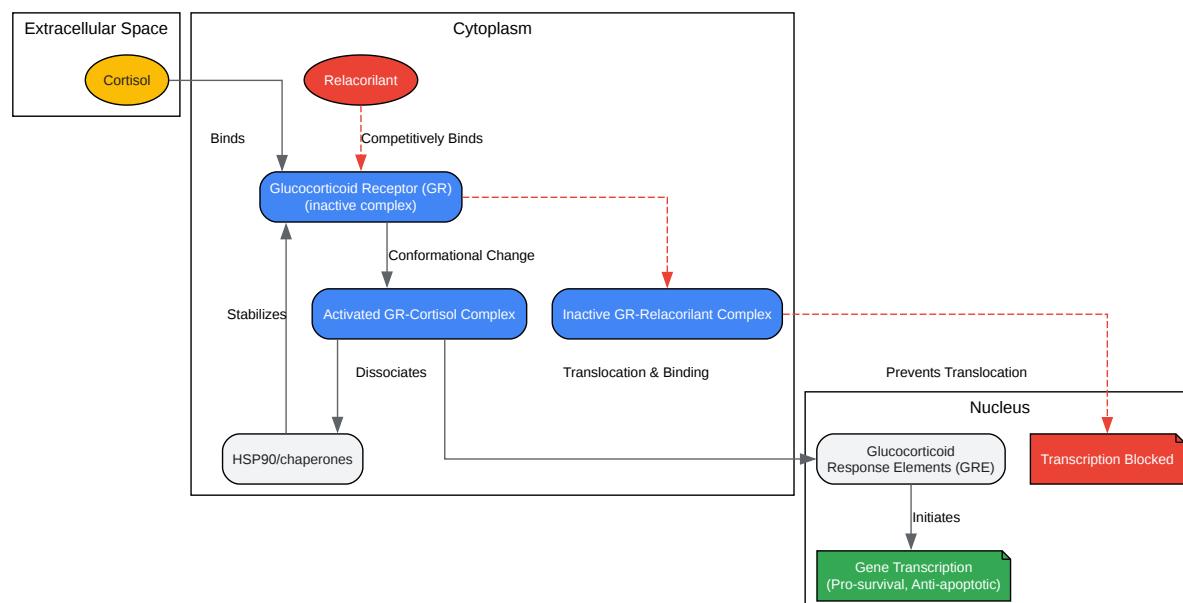
Relacorilant (CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor (GR) modulator that acts as a competitive antagonist.^{[1][2]} It is under investigation for the treatment of conditions characterized by excess cortisol activity, such as endogenous Cushing syndrome, and as a combination therapy in various cancers to overcome glucocorticoid-mediated chemotherapy resistance.^{[2][3][4]} This technical guide provides an in-depth overview of the preclinical pharmacology of **relacorilant**, detailing its mechanism of action, binding affinity, and activity in various in vitro and in vivo models.

Mechanism of Action

Relacorilant exerts its pharmacological effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the binding of endogenous glucocorticoids like cortisol.^{[5][6]} This antagonism prevents the conformational changes in the GR that are necessary for its translocation to the nucleus and subsequent modulation of gene expression.^[7] By blocking GR-mediated signaling, **relacorilant** can counteract the diverse physiological and pathophysiological effects of excess glucocorticoids.^{[8][9]} In the context of oncology, this mechanism is particularly relevant as glucocorticoids can promote tumor cell survival and induce resistance to chemotherapy.^{[1][10]} **Relacorilant** has been shown to restore the apoptotic potential of cancer cells in the presence of glucocorticoids.^{[5][10]}

A key feature of **relacorilant** is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, **relacorilant** has negligible affinity for the progesterone receptor (PR) and the androgen receptor (AR).[1][6] This selectivity is expected to result in a more favorable side-effect profile, avoiding the anti-progestogenic effects associated with mifepristone.[1][6]

Signaling Pathway and Mechanism of Action of Relacorilant



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Mechanism of Glucocorticoid Receptor Antagonism by **Relacorilant**.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies of **relacorilant**.

Table 1: Receptor Binding Affinity and In Vitro Potency

Parameter	Value	Species/Cell Line	Comments
Binding Affinity (Ki)			
Glucocorticoid Receptor (GR)	0.5 nmol/L	Human	Highly potent and selective for GR.[1]
Progesterone Receptor (PR)	> 10 μ mol/L	Human	Negligible binding, indicating high selectivity.[1]
Androgen Receptor (AR)	> 10 μ mol/L	Human	Negligible binding, indicating high selectivity.[1]
In Vitro Potency (IC50)			
GR Antagonism (vs. 3 nM Dexamethasone)	2 nM	Human (HEK-293)	Potent antagonism of dexamethasone-induced GR signaling. [8]
GR Antagonism (vs. 100 nM Cortisol)	5.6 nM	Human (HEK-293)	Effective antagonism of cortisol-induced GR activity.[8]
CYP2C9 Inhibition	2.0 μ M	Human	Moderate in vitro inhibition.[11]
CYP3A4 Inhibition	1.32 μ M	Human	Moderate in vitro inhibition.[11]

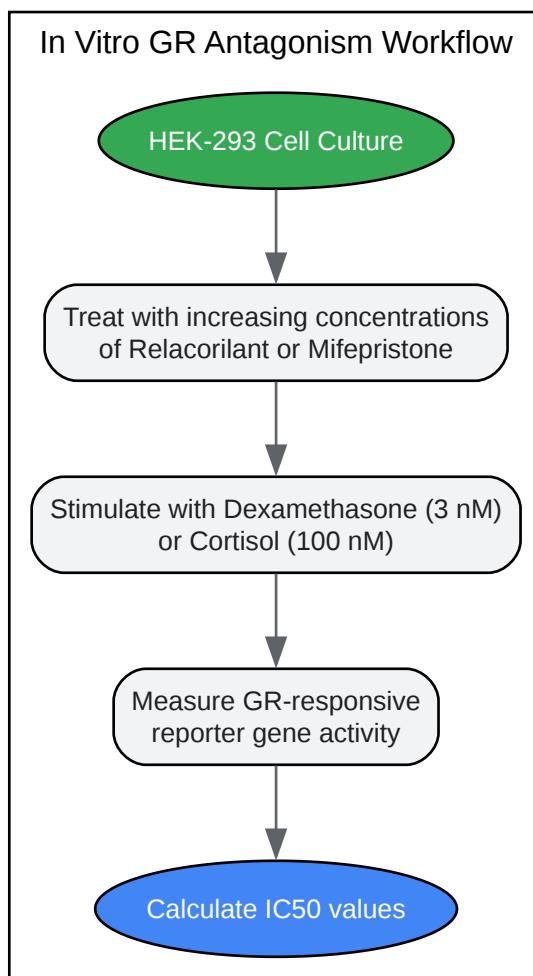
Table 2: In Vivo Efficacy in Cancer Models

Animal Model	Treatment Groups	Key Findings
MIA PaCa-2 Xenograft (Pancreatic Cancer)	1. Paclitaxel	Tumor Growth Inhibition (TGI) at day 23: 34.3%
2. Relacorilant	TGI at day 23: 2%	
3. Relacorilant + Paclitaxel	TGI at day 23: 92.6% (P < 0.0001 vs. either agent alone). [1]	
Ovarian Cancer Xenograft Models	Relacorilant + Paclitaxel	Reduced tumor growth and slowed time to progression compared to paclitaxel alone (P < 0.0001).[1][12]

Key Preclinical Experimental Protocols

In Vitro GR Antagonism Assay

- Cell Line: Human Embryonic Kidney (HEK-293) cells.[8]
- Objective: To determine the potency of **relacorilant** in antagonizing glucocorticoid-induced GR signaling.
- Methodology:
 - HEK-293 cells were treated with increasing concentrations of **relacorilant** or the comparator, mifepristone.
 - Cells were then stimulated with either 3 nM dexamethasone or 100 nM cortisol to induce GR signaling.
 - The activity of a GR-responsive reporter gene was measured to quantify the level of GR activation.
 - IC50 values were calculated as the concentration of antagonist that produced 50% inhibition of the maximal glucocorticoid-induced response.[8]



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Workflow for In Vitro GR Antagonism Assay.

In Vivo Xenograft Tumor Model

- Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., MIA PaCa-2 pancreatic cancer cells).^[1]
- Objective: To evaluate the in vivo efficacy of **relacorilant** in combination with chemotherapy.
- Methodology:
 - Human tumor cells (e.g., MIA PaCa-2) were implanted subcutaneously into mice.

- Once tumors reached a specified size, animals were randomized into treatment groups (e.g., vehicle control, paclitaxel alone, **relacorilant** alone, **relacorilant** + paclitaxel).
- Relacorilant** was administered orally, while paclitaxel was given via injection.
- Tumor volumes were measured regularly throughout the study.
- Efficacy was assessed by comparing tumor growth inhibition between the different treatment arms.[\[1\]](#)

Ex Vivo PBMC Inflammation Assay

- Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[\[8\]](#)
- Objective: To assess the ability of **relacorilant** to reverse the anti-inflammatory effects of glucocorticoids.
- Methodology:
 - PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response (e.g., IL-6 production).
 - Cells were co-treated with dexamethasone to suppress the inflammatory response.
 - Increasing concentrations of **relacorilant** were added to determine its ability to block the dexamethasone-mediated suppression of IL-6.
 - IL-6 levels in the cell culture supernatant were measured to quantify the reversal of immunosuppression.[\[8\]](#)

In Vivo Pharmacological Effects

Preclinical studies in mice have demonstrated that **relacorilant** can effectively antagonize the peripheral effects of excess glucocorticoids. In a model of continuous corticosterone exposure, daily administration of **relacorilant** prevented corticosterone-induced hyperinsulinemia and immunosuppression.[\[8\]](#)[\[9\]](#) Notably, **relacorilant** treatment reduced the expression of classical GR target genes in peripheral tissues but not in the brain, suggesting a potential for peripheral

selectivity.[8][9] Furthermore, **relacorilant** induced a more modest and transient disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[8][9]

Summary and Conclusion

The preclinical data for **relacorilant** demonstrate that it is a potent and highly selective glucocorticoid receptor antagonist. In vitro studies have confirmed its ability to block GR signaling induced by both synthetic and endogenous glucocorticoids. In vivo, **relacorilant** has shown efficacy in reversing the deleterious effects of excess glucocorticoids and in enhancing the anti-tumor activity of chemotherapy in cancer models. Its selectivity for the GR over other steroid receptors and its modest impact on the HPA axis in preclinical models suggest a favorable safety profile. These promising preclinical findings have provided a strong rationale for the ongoing clinical development of **relacorilant** in Cushing syndrome and various oncology indications.

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